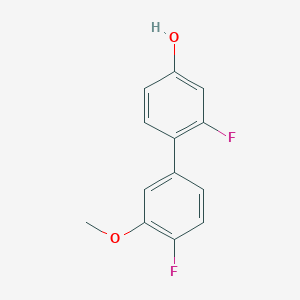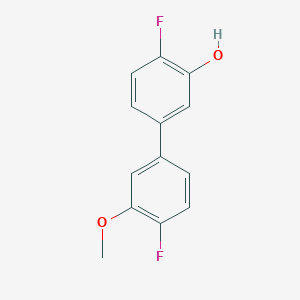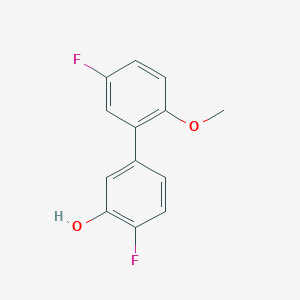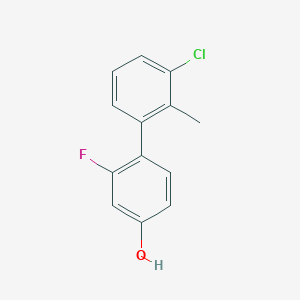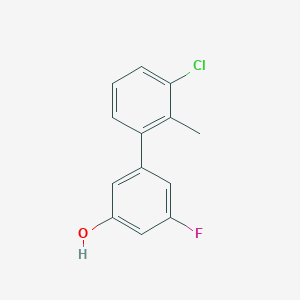
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% (5-CMFP) is a synthetic compound that is widely used in the laboratory for a variety of applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 78-79°C. 5-CMFP has been used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as amines, esters, and amides. It has also been used in the study of biochemical and physiological processes, such as the inhibition of enzymes and the modulation of gene expression. In addition, 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antimalarial drugs.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% is not fully understood. It is believed that the compound binds to specific sites on the enzymes or proteins, thereby inhibiting their activity or altering their structure. It is also thought that 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% may act as an agonist or antagonist of certain receptors, thereby modulating their activity.
Biochemical and Physiological Effects
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2, and to modulate the expression of genes involved in cellular processes, such as cell growth and differentiation. In addition, 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been shown to have anti-inflammatory and antimalarial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be purified with recrystallization. In addition, it is soluble in organic solvents and has a wide range of applications. However, there are also some limitations to the use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, the compound is unstable in the presence of light and heat and can be toxic if ingested.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in scientific research. For example, further studies could be conducted to better understand the mechanism of action of the compound and to explore its potential applications in drug development. In addition, further research could be conducted to investigate the biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% and to explore its potential therapeutic applications. Finally, additional studies could be conducted to investigate the potential toxicity of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% and to identify ways to reduce its toxicity.
Synthesemethoden
The synthesis of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% is typically achieved by the reaction of 2-chloro-4-methylphenol with 3-fluorophenol in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for a period of 4-6 hours. The reaction yields a 95% pure product that can be further purified with recrystallization.
Eigenschaften
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-12(13(14)4-8)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMOFVYWQVLHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684305 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-15-0 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


